
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer, autoimmune disorders, and other diseases.
Mécanisme D'action
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone exerts its effects by inhibiting the activity of various kinases, including BTK, ITK, and TEC. These kinases are involved in the regulation of immune cell function, including B cell and T cell activation, proliferation, and differentiation. By inhibiting these kinases, this compound can modulate immune cell function and reduce inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activity of various kinases, including BTK, ITK, and TEC, leading to modulation of immune cell function and reduction of inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to tumor cell death. This compound has also been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone in lab experiments is its specificity for BTK, ITK, and TEC kinases. This allows for more precise modulation of immune cell function and reduction of inflammation. However, one limitation of using this compound is its potential toxicity, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for the study of (2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone. One potential area of research is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinases. Another area of research is the exploration of this compound's potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various types of cancer and other diseases.
Méthodes De Synthèse
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-(2-methoxyethoxy)benzaldehyde with potassium tert-butoxide to form the corresponding benzylate. The benzylate is then reacted with 2-(tert-butylthio)acetaldehyde to form the corresponding thioacetal. The thioacetal is then reacted with piperidine to form the final product, this compound.
Applications De Recherche Scientifique
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and TEC, which are involved in the regulation of immune cell function. This compound has also been shown to have anti-tumor activity in preclinical models of lymphoma, leukemia, and other types of cancer. In addition, it has been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-20(2,3)25-15-17-7-5-6-12-21(17)19(22)16-8-10-18(11-9-16)24-14-13-23-4/h8-11,17H,5-7,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPHRFDKWEPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC=C(C=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


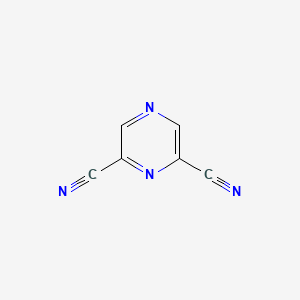
![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)
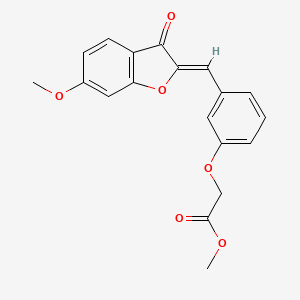
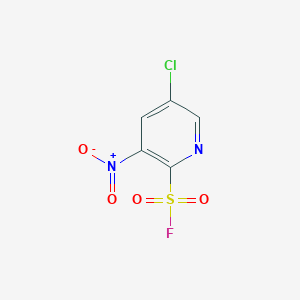
![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)


![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide](/img/structure/B2728097.png)
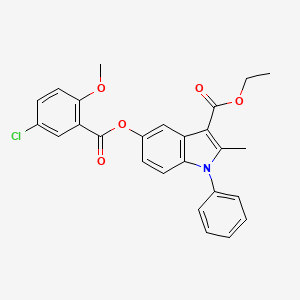
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2728100.png)

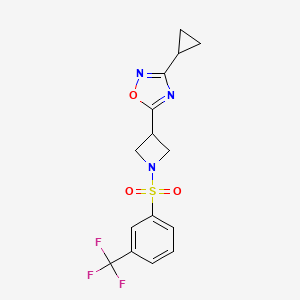
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)